3-iodosylbenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodosylbenzoic acid is an organoiodine compound with the molecular formula C7H5IO3 It is a hypervalent iodine compound, which means it contains iodine in a higher oxidation state than is typical for organic iodine compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Iodosylbenzoic acid can be synthesized through the oxidation of 3-iodobenzoic acid. One common method involves using oxidizing agents such as Oxone® (potassium peroxymonosulfate) in aqueous conditions at room temperature . The reaction typically proceeds under mild conditions, making it a convenient and practical method for preparing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of efficient and scalable oxidizing agents, along with optimized reaction conditions, would be crucial for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodosylbenzoic acid is known to undergo various types of reactions, including:
Electrophilic Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of activating agents like trifluoromethanesulfonic anhydride.
Common Reagents and Conditions:
Oxidizing Agents: Oxone®, trifluoromethanesulfonic anhydride.
Reaction Conditions: Mild aqueous conditions, room temperature, or slightly elevated temperatures.
Major Products Formed:
Carbonyl Compounds: From the oxidation of alcohols.
Iodonium Salts: From electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Iodosylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for oxidation reactions and the preparation of iodonium salts.
Biology: It has been employed in protein fragmentation studies, where it cleaves specific peptide bonds.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-iodosylbenzoic acid exerts its effects involves its role as an oxidizing agent. It can accept electrons from other molecules, facilitating various oxidation reactions. The hypervalent iodine center in the compound is crucial for its reactivity, allowing it to participate in single electron transfer mechanisms .
Vergleich Mit ähnlichen Verbindungen
2-Iodosylbenzoic Acid: Another hypervalent iodine compound with similar reactivity but different positional isomerism.
2-Iodoxybenzoic Acid: Known for its strong oxidizing properties and used in similar oxidation reactions.
Uniqueness: 3-Iodosylbenzoic acid is unique due to its specific molecular structure, which influences its reactivity and selectivity in chemical reactions. Its position on the benzene ring differentiates it from other isomers and affects its interaction with other molecules.
Eigenschaften
CAS-Nummer |
64297-60-5 |
---|---|
Molekularformel |
C7H5IO3 |
Molekulargewicht |
264.02 g/mol |
IUPAC-Name |
3-iodosylbenzoic acid |
InChI |
InChI=1S/C7H5IO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H,(H,9,10) |
InChI-Schlüssel |
SXSQXJCKYRVLHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.